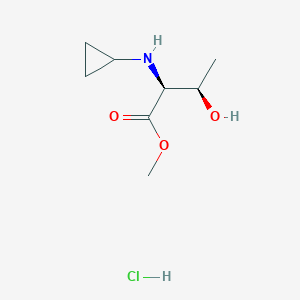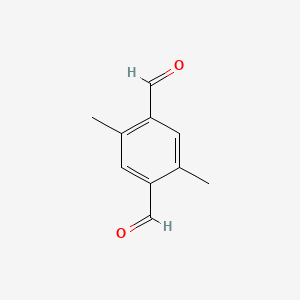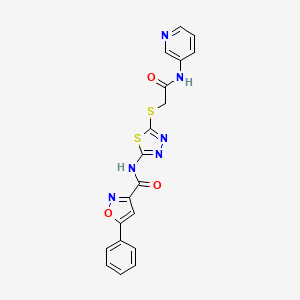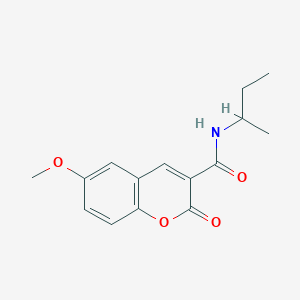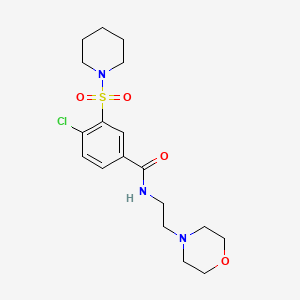
4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide" is a part of a class of chemicals that are synthesized for various applications, including pharmacological activities. Research on related molecules often focuses on their synthesis, molecular structure, chemical reactions, and properties to understand their potential uses and effects.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For example, the synthesis of related morpholine and piperidine derivatives includes refluxing specific precursors and employing techniques such as the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions as key transformations (Marvadi et al., 2019). These processes yield compounds with potential biological activities, showcasing the intricate steps involved in creating these complex molecules.
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for confirming the geometries of synthesized compounds. For instance, certain piperidine and morpholine derivatives have been structurally characterized, revealing their conformation and arrangement (Kartheek et al., 2021). This analysis is essential for understanding the relationship between structure and activity, guiding the design of new compounds.
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, depending on their functional groups and molecular frameworks. For example, modifications in the piperidine and morpholine moieties can significantly impact their reactivity and potential biological activities (Sugimoto et al., 1990). Such modifications are explored to optimize the compounds for specific applications.
Physical Properties Analysis
Physical properties, such as solubility, melting points, and thermal stability, are evaluated to understand the behavior of these compounds under various conditions. These properties influence the compound's applicability in different fields, including pharmaceuticals. For example, thermal analysis can reveal the stability of compounds under heat, which is crucial for storage and application conditions (Kartheek et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential biological activities, are key areas of research. Investigations into the anti-acetylcholinesterase activity of certain piperidine derivatives, for instance, demonstrate the potential therapeutic applications of these molecules (Sugimoto et al., 1990). These studies highlight the importance of chemical properties in drug discovery and development.
科学的研究の応用
Chlorogenic Acid: Nutraceutical and Food Additive Roles
Chlorogenic acid, a phenolic compound, has been studied for its health-promoting properties including antioxidant, anti-inflammatory, and antimicrobial activities. It's utilized both as a nutraceutical for treating metabolic syndrome and as a natural food preservative due to its broad-spectrum antimicrobial and antioxidant capabilities (Jesús Santana-Gálvez et al., 2017).
Piperazine and Morpholine: Pharmaceutical Applications
Piperazine and morpholine derivatives exhibit a broad spectrum of pharmacological applications. These structures have been integrated into various synthetic methods for developing compounds with potent pharmacophoric activities, including antimalarial and anticancer properties (Al-Ghorbani Mohammed et al., 2015).
Oxidized Phospholipids in Atherosclerosis
Research on oxidized phospholipids (OxPLs) suggests their crucial role in atherosclerosis, where they accumulate in lesions and regulate genes in endothelial cells, contributing to the disease's progression or mitigation. These findings underscore the importance of understanding OxPLs in vascular diseases and potentially guide therapeutic approaches (J. Berliner & A. Watson, 2005).
Small Molecule Antagonists for Chemokine CCR3 Receptors
CCR3 receptor antagonists, including compounds with piperidine and morpholine structures, have been explored for treating allergic diseases. These molecules have shown promising in vitro efficacy in inhibiting calcium mobilization and eosinophil chemotaxis, highlighting their potential in therapeutic applications for asthma and other allergic conditions (Lianne I Willems & A. IJzerman, 2009).
作用機序
While the exact mechanism of action for this compound is not clear, it’s worth noting that compounds with similar structures, such as moclobemide, are known to be reversible MAO-A inhibitors . These inhibitors are used in the treatment of emotional disorders by inhibiting the enzymatic degradation of dopamine, serotonin, and norepinephrine in the central nervous system .
特性
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c19-16-5-4-15(18(23)20-6-9-21-10-12-26-13-11-21)14-17(16)27(24,25)22-7-2-1-3-8-22/h4-5,14H,1-3,6-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWXLUXSQOVHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)
![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

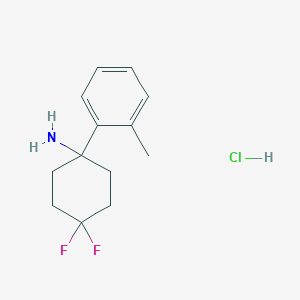
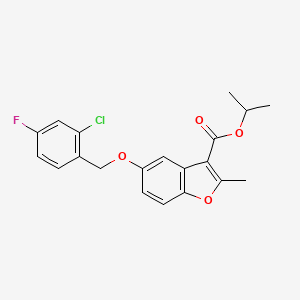
![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)
